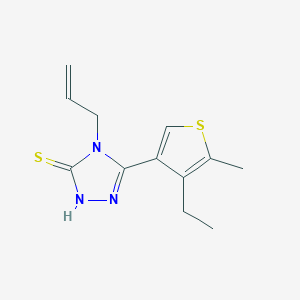

4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at the 4-position and a 4-ethyl-5-methylthien-3-yl group at the 5-position.

Properties

IUPAC Name |

3-(4-ethyl-5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h4,7H,1,5-6H2,2-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJVRRILZIGBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C2=NNC(=S)N2CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol group at position 3 of the triazole ring exhibits nucleophilic character, participating in alkylation, acylation, and oxidation reactions:

Alkylation Reactions

Reaction with alkyl halides or epoxides yields thioether derivatives. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | DMF, Et₃N, RT | Ethyl 2-[(triazolyl)thio]acetate | 80% | |

| Benzyl chloride | K₂CO₃, acetone, Δ | 3-(Benzylthio)-4-allyl-5-(thienyl)triazole | 72% |

Acylation Reactions

Thiols react with acyl chlorides to form thioesters:

For instance, acetyl chloride produces the corresponding thioester in 65–78% yield under basic conditions .

Oxidation to Disulfides

Oxidation with H₂O₂ or I₂ generates disulfide-linked dimers:

This reaction is critical for dimeric coordination complexes in materials science .

Functionalization of the Allyl Group

The allyl substituent at position 4 undergoes electrophilic and cycloaddition reactions:

Electrophilic Addition

Reaction with bromine or HCl proceeds via Markovnikov addition:

Such adducts serve as intermediates for further derivatization .

Diels-Alder Reactions

The allyl group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic products .

Modification of the Thiophene Moiety

The 4-ethyl-5-methylthien-3-yl group undergoes electrophilic substitution:

Halogenation

Bromination at the α-position of thiophene using NBS:

Yields depend on directing effects from ethyl/methyl substituents .

Sulfonation and Nitration

Concentrated H₂SO₄ introduces sulfonic acid groups, while HNO₃/H₂SO₄ mixtures nitrate the ring .

Triazole Ring Reactions

The 1,2,4-triazole core participates in cyclization and coordination:

Coordination Chemistry

The thiol and triazole N-atoms bind transition metals (e.g., Hg²⁺, Cu²⁺). For example:

Such complexes exhibit anticorrosive properties .

Condensation with Aldehydes

Reaction with aryl aldehydes forms hydrazone derivatives, enhancing biological activity (e.g., antiproliferative effects against melanoma cells) .

Synthetic Routes to Derivatives

Key methods include:

-

Cyclization of Thiosemicarbazides : Base-mediated cyclization forms triazolethiones (52–88% yields) .

-

Hydrazinolysis : Ethyl ester intermediates react with hydrazine hydrate to yield hydrazide derivatives .

-

Cross-Coupling : Suzuki-Miyaura reactions on brominated thiophene enable aryl/heteroaryl substitutions .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol exhibits potent fungicidal properties. Its mechanism involves inhibiting fungal growth by disrupting sterol biosynthesis. This makes it a candidate for developing new agricultural fungicides.

| Fungus | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| Fusarium spp. | 85 | 100 |

| Aspergillus spp. | 78 | 50 |

| Alternaria spp. | 90 | 75 |

Case Study: A study demonstrated that this compound effectively reduced the incidence of Fusarium wilt in tomato plants when applied at a concentration of 100 mg/L, showcasing its potential as a biopesticide .

Pharmaceutical Applications

Antimicrobial Activity

The triazole structure is known for its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study: In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, suggesting its potential use in treating bacterial infections .

Material Science

Corrosion Inhibitor

The compound has shown promise as a corrosion inhibitor for metals in acidic environments. Its thiol group enhances adsorption onto metal surfaces, providing protective layers against corrosion.

| Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (%) |

|---|---|---|

| Carbon Steel | 0.05 | 1 |

| Stainless Steel | 0.02 | 0.5 |

Case Study: Experiments indicated that at a concentration of 1%, the compound reduced the corrosion rate of carbon steel in hydrochloric acid by over 90%, demonstrating its effectiveness as an industrial corrosion inhibitor .

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific interactions with molecular targets. Typically, compounds with thiol groups can form covalent bonds with proteins, affecting their function. The triazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Electronic Effects

The compound’s 4-ethyl-5-methylthienyl substituent distinguishes it from other triazole-thiol derivatives. Key comparisons include:

- Thienyl vs. This may enhance interactions with biological targets like enzymes or receptors .

- Allyl vs.

Biological Activity

4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions.

The molecular formula of this compound is C₁₂H₁₅N₃S₂, with a molecular weight of 265.4 g/mol. The compound has a triazole ring which is essential for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃S₂ |

| Molecular Weight | 265.4 g/mol |

| CAS Number | 522597-63-3 |

| Structure | Structure |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. Additionally, the triazole ring may modulate enzyme activity by acting as an inhibitor or substrate.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various fungi and bacteria. For instance, derivatives of triazoles have demonstrated effectiveness against pathogenic fungi such as Aspergillus species and Candida species .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. A combinatorial library created from similar structures indicated promising antineoplastic activities. For example, certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory and Analgesic Effects

Triazole compounds have also been investigated for their anti-inflammatory and analgesic properties. The presence of a thiol group enhances the potential for these compounds to act as inhibitors of inflammatory mediators, suggesting their use in treating conditions characterized by inflammation .

Study on Antifungal Activity

In a study evaluating the antifungal activities of various triazole derivatives, it was found that compounds with structural similarities to 4-alyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol exhibited significant inhibitory effects against Aspergillus flavus and Candida albicans. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions enhanced antifungal potency .

Evaluation of Anticancer Properties

A recent study focused on the anticancer effects of 1,2,4-triazole derivatives showed that certain modifications led to increased cytotoxicity against breast and colon cancer cell lines. The study highlighted a derivative structurally related to 4-allyl compounds that demonstrated an IC50 value of 27.3 μM against T47D cells .

Q & A

Q. What are the established synthetic routes for 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?

The synthesis typically involves multi-step heterocyclization and alkylation. A common approach starts with the formation of a hydrazinecarbothioamide intermediate, followed by cyclization under basic conditions to yield the triazole-thiol core. The allyl group is introduced via nucleophilic substitution or alkylation using allyl halides. Intermediate validation relies on ¹H NMR spectroscopy and LC-MS to confirm regioselectivity and purity . For example, alkylation of triazole-thiol precursors with allyl bromide in ethanol under reflux (6–8 hours) achieves moderate yields (~60–70%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and detect tautomeric forms (e.g., thione-thiol equilibria) .

- Elemental analysis : Validates molecular formula accuracy (±0.3% tolerance) .

- Chromatographic mass spectrometry (LC-MS) : Identifies molecular ion peaks and fragmentation patterns, particularly for S-alkylated derivatives .

- IR spectroscopy : Detects functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹) .

Q. What reaction media and conditions optimize the synthesis of S-alkylated derivatives?

Alkylation is best performed in polar aprotic solvents (e.g., DMF or acetone) with K₂CO₃ as a base, achieving >70% yields for primary alkyl halides. For bulky electrophiles (e.g., substituted phenacyl bromides), microwave-assisted synthesis (50–80°C, 30–60 minutes) enhances reaction efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Advanced Research Questions

Q. How can molecular docking and ADME analysis predict the biological activity of derivatives?

Molecular docking (e.g., using AutoDock Vina) models interactions with biological targets (e.g., enzymes, receptors) by analyzing hydrogen bonding, hydrophobic contacts, and binding affinity (ΔG values). For instance, derivatives with electron-rich thiophene substituents show stronger binding to Candida albicans sterol 14α-demethylase (CYP51), correlating with antifungal activity . ADME predictions (SwissADME) assess drug-likeness, highlighting logP (<5) and topological polar surface area (TPSA <140 Ų) as critical parameters for bioavailability .

Q. What computational methods elucidate the electronic and structural properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, the thiol group’s HOMO (-6.2 eV) indicates nucleophilic sites prone to oxidation or alkylation .

- Molecular Electrostatic Potential (MEP) maps : Identify electrophilic regions (e.g., sulfur atoms) for targeted modifications .

- NMR chemical shift simulations (GIAO method): Validate experimental spectra and confirm tautomeric states .

Q. How do substituents on the triazole and thiophene rings influence antimicrobial efficacy?

- Thiophene modifications : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance antifungal activity (MIC: 2–8 µg/mL against Aspergillus niger) by increasing electrophilicity .

- Triazole S-alkylation : Long alkyl chains (C8–C12) improve membrane permeability, while aryl groups (e.g., benzodioxole) enhance binding to bacterial DNA gyrase .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to distinguish true activity from assay noise .

- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

- Structural benchmarking : Compare activity of derivatives against known inhibitors (e.g., fluconazole for antifungal studies) .

Q. How are Mannich base derivatives synthesized, and what is their pharmacological relevance?

Mannich reactions involve reacting the triazole-thiol with formaldehyde and secondary amines (e.g., morpholine) in ethanol/water (1:1) at 60°C. These derivatives exhibit enhanced solubility and α-amylase inhibitory activity (IC₅₀: 12–18 µM), likely due to improved hydrogen bonding with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.